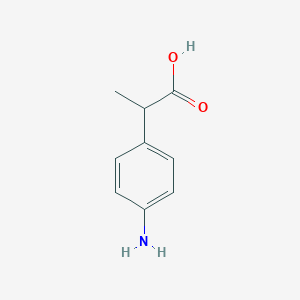

2-(4-Aminophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMVICAMAQURRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974837 | |

| Record name | 2-(4-Aminophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59430-62-5 | |

| Record name | 4-Amino-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59430-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-amino-alpha-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059430625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminohydratropic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters and amides, which are fundamental transformations in organic synthesis.

The carboxylic acid moiety of 2-(4-aminophenyl)propanoic acid can readily undergo esterification. This reaction is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orgyoutube.comyoutube.comyoutube.com The reaction is a reversible process, and to drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. libretexts.orgyoutube.com

The general equation for the esterification of this compound is as follows:

HOOC-CH(CH₃)-C₆H₄-NH₂ + R-OH ⇌ R-OOC-CH(CH₃)-C₆H₄-NH₂ + H₂O

The reactivity in esterification can be influenced by the structure of the alcohol, with primary alcohols generally reacting faster than secondary alcohols due to less steric hindrance. youtube.com For instance, the esterification of propanoic acid has been shown to proceed with varying rates depending on the alcohol used. libretexts.org

A common method for synthesizing related compounds, such as 2-(4-aminophenoxy)alkanoic acid esters, involves the reaction of a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions, followed by a Beckmann rearrangement and solvolysis. google.comepo.org Another approach involves the direct esterification of the corresponding acid with an alcohol in the presence of a catalytic amount of a strong acid. epo.org

The resulting esters of this compound are valuable intermediates in organic synthesis. For example, esters of similar structures, like 2-(4-hydroxyphenoxy)-propionic acid esters, are used as precursors in the synthesis of agrochemicals and pharmaceuticals. rsc.org The modification of the carboxylic acid group into an ester can alter the compound's solubility, stability, and biological activity, making these derivatives useful for various applications.

Table 1: Examples of Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Methyl 2-(4-aminophenyl)propanoate |

| This compound | Ethanol | HCl | Ethyl 2-(4-aminophenyl)propanoate |

| Propanoic acid | 1-Propanol | H₂SO₄ | n-Propyl propanoate |

| Ethanoic acid | Ethanol | H₂SO₄ | Ethyl ethanoate |

The carboxylic acid function of this compound can be converted to an amide by reaction with a primary or secondary amine. This transformation is of fundamental importance, particularly in the synthesis of peptides and other biologically active molecules. Direct reaction between the carboxylic acid and an amine is generally not efficient and requires activation of the carboxylic acid. nih.gov

Commonly, coupling reagents are employed to facilitate amide bond formation. wikipedia.orguni-kiel.de These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Widely used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. uni-kiel.denih.gov The reaction proceeds through a highly reactive O-acylisourea intermediate. wikipedia.org

The general scheme for amidation is:

HOOC-CH(CH₃)-C₆H₄-NH₂ + R-NH₂ --(Coupling Agent)--> R-NH-CO-CH(CH₃)-C₆H₄-NH₂

In the context of peptide synthesis, this compound can act as a non-proteinogenic amino acid building block. nih.gov Its incorporation into a peptide sequence can influence the peptide's conformation and biological properties. The synthesis of peptides is a stepwise process that requires careful protection of the amino and carboxylic acid groups to ensure the correct sequence is formed. wikipedia.orgnih.govspringernature.commasterorganicchemistry.com

The amidation of related propanoic acid derivatives has been explored, for instance, in the synthesis of compounds with potential antimicrobial activity. researchgate.net These studies highlight the importance of the amide bond in generating structurally diverse molecules with a range of biological functions.

Table 2: Common Coupling Reagents for Amidation

| Coupling Reagent | Abbreviation | Key Features |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Widely used, forms a urea (B33335) byproduct that can be difficult to remove. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide, byproduct is also water-soluble, facilitating purification. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium-based reagent, efficient for sterically hindered couplings. |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Uronium-based reagent, known for rapid coupling and suppression of racemization. |

Reactions Involving the Amino Group

The primary aromatic amino group of this compound is a versatile functional handle that can undergo a variety of chemical modifications, including acylation, diazotization, and cyclization reactions to form heterocyclic systems.

The amino group of this compound can be readily acylated by reaction with acylating agents such as acid chlorides or acid anhydrides. libretexts.org This reaction is a common strategy to form amides and is also a crucial step in protecting the amino group during synthesis. organic-chemistry.orgresearchgate.net

Protecting the amino group is often necessary to prevent it from reacting in subsequent synthetic steps that target other parts of the molecule, such as the carboxylic acid group. libretexts.orgorganic-chemistry.org Common protecting groups for amines include the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. researchgate.netiris-biotech.de The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions but is readily removed with acid. organic-chemistry.orgresearchgate.net The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu and is stable to acidic conditions but is cleaved by bases such as piperidine. iris-biotech.de This orthogonality of protecting groups is a cornerstone of modern peptide synthesis. researchgate.netiris-biotech.de

For example, the synthesis of 2-(4-acetamidophenoxy)propanoic acid has been achieved by reacting 2-halopropionic acids with 4-acetaminophenol, where the amino group is protected as an acetamide. epo.org

Table 3: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenation, HBr/acetic acid |

| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis |

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.orglibretexts.org Aryl diazonium salts are relatively stable at low temperatures compared to their aliphatic counterparts. libretexts.org

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer reactions, where the diazonium group is replaced by a wide range of substituents. organic-chemistry.org For example, treatment with copper(I) halides (CuCl, CuBr) or potassium iodide allows for the introduction of halogens onto the aromatic ring. Reaction with copper(I) cyanide yields the corresponding nitrile (a Sandmeyer reaction).

Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with activated aromatic compounds to form brightly colored azo compounds. They can also be used in other transformations such as the Gomberg-Bachmann reaction for the synthesis of biaryls and in certain cross-coupling reactions. organic-chemistry.org

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The amino and carboxylic acid groups can react with appropriate reagents to form cyclic structures.

For instance, the reaction of related amino acids with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles. The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved by reacting a carboxylic acid with thiosemicarbazide (B42300) in the presence of a condensing agent like polyphosphate ester (PPE). nih.gov While this example uses a carboxylic acid, the amino group of this compound could potentially be derivatized to participate in similar cyclization reactions.

Modifications of the Phenyl Ring

The phenyl ring of this compound is amenable to various modifications, primarily through electrophilic aromatic substitution (EAS) reactions. The reactivity and orientation of incoming substituents are dictated by the electronic effects of the existing groups: the strongly activating and ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing propanoic acid group (-CH(CH₃)COOH). Due to the powerful activating nature of the amino group, substitutions are expected to occur predominantly at the positions ortho to the amine (positions 3 and 5).

Electrophilic Aromatic Substitution Reactions:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the phenyl ring can significantly alter the electronic and lipophilic properties of the molecule. Under typical electrophilic halogenation conditions, using reagents like bromine in acetic acid or N-chlorosuccinimide, substitution would be directed to the positions ortho to the amino group. The reaction proceeds through the attack of the electron-rich aromatic ring on the electrophilic halogen species.

Nitration: The introduction of a nitro group (-NO₂) is another common modification. masterorganicchemistry.comlibretexts.org This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The nitro group is strongly deactivating and can serve as a precursor to other functional groups, for instance, by reduction to a second amino group.

Sulfonation: Aromatic sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid or sulfur trioxide in sulfuric acid. libretexts.orgwikipedia.orgyoutube.com This reaction is reversible, a feature that can be exploited in synthetic strategies to temporarily block a position on the aromatic ring. libretexts.orgwikipedia.org

Diazotization: The primary aromatic amine of this compound can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. byjus.commasterorganicchemistry.com This reaction forms a highly versatile diazonium salt intermediate (-N₂⁺). This intermediate is a key precursor for a wide range of functional groups on the aromatic ring through Sandmeyer and related reactions, allowing for the introduction of halogens, cyano, hydroxyl, and other groups. masterorganicchemistry.com A patent describes the diazotization of this compound as a step in the synthesis of other compounds. google.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents | Expected Major Product(s) |

| Bromination | Br₂ / FeBr₃ or CH₃COOH | 2-(3-Bromo-4-aminophenyl)propanoic acid and 2-(3,5-Dibromo-4-aminophenyl)propanoic acid |

| Chlorination | Cl₂ / AlCl₃ or NCS | 2-(3-Chloro-4-aminophenyl)propanoic acid and 2-(3,5-Dichloro-4-aminophenyl)propanoic acid |

| Nitration | HNO₃ / H₂SO₄ | 2-(4-Amino-3-nitrophenyl)propanoic acid |

| Sulfonation | Fuming H₂SO₄ | 2-(4-Amino-3-sulfophenyl)propanoic acid |

Note: The precise reaction conditions would need to be optimized to control the degree of substitution.

Functionalization for Conjugation and Probe Development

The presence of both an amino and a carboxylic acid group makes this compound an excellent building block for conjugation to biomolecules and for the development of molecular probes.

Strategies for Conjugation:

Amide Bond Formation: The carboxylic acid moiety can be activated using standard coupling reagents (e.g., carbodiimides like EDC, or phosphonium (B103445) salts like PyBOP) to form an active ester, which can then react with primary or secondary amines on other molecules, such as proteins or peptides, to form a stable amide bond. Conversely, the amino group can react with an activated carboxylic acid on another molecule. This dual reactivity allows for its incorporation into larger molecular architectures.

Diazonium Salt Coupling: As mentioned, the diazonium salt formed from the amino group is highly reactive. It can be used in azo coupling reactions with electron-rich aromatic compounds, such as phenols (like tyrosine residues in proteins) or anilines, to form brightly colored azo compounds. This reaction can be used to label biomolecules.

Applications in Probe Development:

The derivatization of this compound can lead to the creation of probes with specific functionalities. For instance, the introduction of a fluorophore to the molecule, either through modification of the phenyl ring or by coupling to the amino or carboxylic acid groups, can generate fluorescent probes. While direct examples for this compound are not prevalent in the reviewed literature, the principles are well-established with analogous compounds. For example, derivatives of similar aromatic amino acids, such as p-cyanophenylalanine, are utilized as fluorescent probes to study protein structure and amyloid formation. nih.gov

The strategic modification of the phenyl ring or the propanoic acid side chain can be used to tune the probe's properties, such as its emission and absorption wavelengths, quantum yield, and affinity for specific biological targets.

Table 2: Functionalization Strategies for Conjugation and Probe Development

| Functional Group | Reaction | Reagents/Method | Application |

| Carboxylic Acid | Amide bond formation | EDC/NHS, PyBOP | Conjugation to amines (e.g., on proteins, peptides) |

| Amino Group | Amide bond formation | Activated esters, acid chlorides | Conjugation to carboxylic acids |

| Amino Group | Diazotization/Azo coupling | 1. NaNO₂, HCl 2. Electron-rich aromatics | Labeling of biomolecules (e.g., tyrosine residues) |

| Phenyl Ring/Side Chain | Attachment of a fluorophore | Various synthetic routes | Development of fluorescent probes |

Stereochemical Aspects and Chiral Synthesis

Importance of Chirality in 2-(4-Aminophenyl)propanoic Acid Research

Chirality is a fundamental consideration in the study of this compound and its derivatives, as the spatial orientation of the substituents around the chiral carbon can profoundly influence its interaction with biological systems. Biological entities such as enzymes and receptors are themselves chiral, leading to stereospecific interactions with chiral molecules. This means that the two enantiomers of this compound can have different pharmacological, toxicological, and metabolic profiles.

In the broader class of 2-arylpropionic acids (profens), to which this compound belongs, it is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the development of enantiomerically pure forms of such compounds is a significant goal in medicinal chemistry to enhance therapeutic efficacy and improve safety profiles. Research into the specific roles of each enantiomer of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its individual, optically pure components. Several techniques have been explored for the resolution of chiral carboxylic acids, including this compound and its analogues.

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for separating enantiomers. This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are effective for the resolution of a wide range of chiral compounds, including amino acids and their derivatives. For amino acids, macrocyclic glycopeptide-based CSPs, like those using teicoplanin, have also shown great success in resolving underivatized enantiomers. The selection of the appropriate CSP and mobile phase is critical for achieving successful separation.

Asymmetric Synthesis Approaches

Asymmetric synthesis, the direct synthesis of a single enantiomer, is often a more efficient approach than resolving a racemic mixture. Various strategies for the asymmetric synthesis of chiral molecules have been developed.

For α-arylpropionic acids, catalytic asymmetric hydrogenation of a suitable prochiral precursor, such as an α,β-unsaturated acid, is a common and effective method. While specific protocols for this compound are not detailed in the available literature, this approach is widely applied in the synthesis of other profens.

Another prominent strategy involves the use of chiral auxiliaries. In this method, a racemic starting material is reacted with a single enantiomer of a chiral auxiliary to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure compound.

Furthermore, asymmetric catalysis, employing chiral catalysts to direct a reaction towards the formation of a specific enantiomer, represents a powerful tool in modern organic synthesis.

Stereochemical Characterization of Enantiomers

Once the enantiomers of this compound are separated or synthesized, their stereochemical purity and absolute configuration must be determined.

Chiral High-Performance Liquid Chromatography (HPLC): As mentioned for resolution, chiral HPLC is a primary tool for determining the enantiomeric excess (ee) of a sample. By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the two can be accurately quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly in the presence of chiral derivatizing agents or chiral solvating agents, can be used to distinguish between enantiomers. When a chiral compound is reacted with a chiral derivatizing agent, a pair of diastereomers is formed, which will exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric composition.

The following table provides a hypothetical example of chromatographic data for the separation of this compound enantiomers, illustrating the type of data obtained from such analyses.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| Enantiomer 1 | 10.5 | 50.0 |

| Enantiomer 2 | 12.8 | 50.0 |

| This is a hypothetical data table for illustrative purposes. |

Enantioselective Biological Recognition and Activity

The differential interaction of enantiomers with biological systems is the cornerstone of the importance of chirality in pharmacology. Enantioselective recognition occurs when a chiral receptor or enzyme preferentially binds to one enantiomer over the other. This can lead to significant differences in the biological activity of the two enantiomers.

For many 2-arylpropionic acids, the (S)-enantiomer is typically the more active form, for example, as an inhibitor of cyclooxygenase (COX) enzymes in the case of non-steroidal anti-inflammatory drugs (NSAIDs). While specific biological activity data for the individual enantiomers of this compound is not extensively documented in the public domain, it is reasonable to hypothesize that they would also exhibit enantioselective biological effects based on the behavior of structurally related compounds. Research in this area would involve in vitro and in vivo studies to compare the potency and efficacy of each enantiomer in relevant biological assays.

The following table illustrates the type of data that would be sought in such investigations, comparing the hypothetical biological activity of the two enantiomers.

| Enantiomer | Biological Target | Activity (e.g., IC50) |

| (S)-2-(4-Aminophenyl)propanoic acid | Target X | Value Y |

| (R)-2-(4-Aminophenyl)propanoic acid | Target X | Value Z |

| This is a hypothetical data table for illustrative purposes. |

Biological Activities and Pharmacological Investigations

Anti-Inflammatory Effects and Underlying Mechanisms

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Enzyme Inhibition

No data is available on the inhibitory activity of 2-(4-Aminophenyl)propanoic acid against COX-1, COX-2, or 5-LOX enzymes.

Modulation of Inflammatory Pathways and Mediators

There is no available research on the effects of this compound on inflammatory pathways such as NF-κB or its ability to modulate inflammatory mediators like prostaglandins, leukotrienes, TNF-α, or interleukins.

Antinociceptive Properties

No studies were found that investigate the potential pain-relieving effects of this compound.

Interaction with Biological Targets and Receptors

Peroxisome Proliferator-Activated Receptors (PPARs)

There is no evidence from the literature to suggest that this compound has been studied for its ability to bind to or modulate the activity of PPARs.

Other Receptor Binding and Agonist/Antagonist Studies

No specific receptor binding studies for this compound have been identified in the public domain.

Modulation of Cellular Processes

The influence of chemical compounds on fundamental cellular activities such as cell proliferation, apoptosis, and metabolic and signaling pathways is a critical aspect of pharmacological evaluation.

Effects on Cell Proliferation and Apoptosis

Currently, there is a lack of specific research data detailing the direct effects of this compound on cell proliferation and apoptosis. However, broader studies on amino acids and their analogues have shown that these molecules can modulate apoptosis. For instance, in studies involving human T-lymphoblastic leukemia cell line MOLT-4, certain amino acids and their analogues have demonstrated either anti-apoptotic or pro-apoptotic activities. nih.gov The specific impact is highly dependent on the fine details of the compound's structure. nih.gov For example, a switch from anti-apoptotic to pro-apoptotic activity has been observed with minor structural changes, such as the difference between 6-aminohexanoic acid and 7-aminoheptanoic acid. nih.gov

Furthermore, derivatives of a related compound, 3-((4-hydroxyphenyl)amino)propanoic acid, have been identified as potential anticancer candidates. elsevierpure.commdpi.com Certain derivatives were found to reduce the viability of A549 lung cancer cells by 50% and inhibit their migration in vitro, suggesting an impact on cancer cell proliferation. elsevierpure.commdpi.com These findings underscore the potential for propionic acid derivatives to influence cell survival and death, although direct evidence for this compound is not yet available.

Insights into Metabolic Pathways and Cellular Signaling

Direct research into the effects of this compound on metabolic pathways and cellular signaling is not extensively documented. However, the broader context of amino acid metabolism and signaling provides some insights. Amino acid metabolic and signaling pathways are crucial in controlling pathogen infections and regulating the inflammatory response. nih.gov The metabolism of amino acids is intricately linked with the immune system, playing a role in modulating immune reactivity. nih.gov

For example, the amino acid sensing pathways, mTOR and GCN2, control cellular responses to amino acid availability. nih.gov The mTOR pathway, activated by amino acid abundance, promotes protein translation, a process that can be exploited by viruses for their replication. nih.gov In contrast, the GCN2 pathway, which senses amino acid starvation, can activate pathways that limit inflammation and viral replication. nih.gov

In the context of cancer, metabolic reprogramming is a key feature. Glucose and glutamine are primary sources for the biosynthesis of essential molecules for proliferating cells. nih.gov The stimulation of certain receptors, like the Formyl-peptide receptor 2 (FPR2), can redirect glucose and glutamine into anabolic pathways, promoting the synthesis of nucleotides, amino acids, and lipids in cancer cells. nih.gov While these general principles highlight the importance of amino acid-related compounds in cellular metabolism and signaling, specific studies on this compound are needed to elucidate its precise role.

In Vitro Cytotoxicity Assessments

The evaluation of a compound's toxicity in cell-based assays is a fundamental step in drug discovery and development.

Evaluation in Hepatic Cell Lines

The in vitro cytotoxic potential of propionic acid derivatives has been evaluated in human liver cells. A study comparing the cytotoxicity of ibuprofen (B1674241), 3-(4-aminophenyl)propionic acid (3-4APPA), and 3-(4-hydroxyphenyl)propionic acid (3-4HPPA) was conducted on normal human liver cells (THLE-2) and cancerous human liver cells (HepG2). wisdomlib.orgscialert.net The results indicated that 3-4APPA was the most cytotoxic of the three compounds towards THLE-2 cells. wisdomlib.orgscialert.net At a concentration of 100 μM, 3-4APPA led to the lowest cell viability in THLE-2 cells, recorded at 79.50%. wisdomlib.orgscialert.net

The increased cytotoxicity of 3-4APPA is suggested to be linked to its aminophenyl-moiety, which may inhibit critical cellular enzymes. wisdomlib.orgscialert.net Furthermore, the structural similarity of 3-4APPA and 3-4HPPA to 3-nitropropionic acid, a known inhibitor of the mitochondrial enzyme succinate (B1194679) dehydrogenase, might contribute to their cytotoxic potential. wisdomlib.orgscialert.net

Interactive Data Table: Cytotoxicity of Propionic Acid Derivatives in Hepatic Cell Lines

| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |

| 3-(4-aminophenyl)propionic acid (3-4APPA) | THLE-2 | 100 | 79.50 |

| 3-(4-hydroxyphenyl)propionic acid (3-4HPPA) | THLE-2 | 100 | >79.50 |

| Ibuprofen | THLE-2 | 100 | Higher than 3-4APPA and 3-4HPPA |

| 3-(4-aminophenyl)propionic acid (3-4APPA) | HepG2 | Various | Moderately cytotoxic |

| 3-(4-hydroxyphenyl)propionic acid (3-4HPPA) | HepG2 | Various | More resistant than THLE-2 |

| Ibuprofen | HepG2 | Various | Least toxic |

Comparative Analysis with Other Propionic Acid Derivatives

When compared with other propionic acid derivatives, 3-(4-aminophenyl)propionic acid (3-4APPA) demonstrated higher cytotoxicity towards normal human liver cells (THLE-2). wisdomlib.orgscialert.net In the comparative study, ibuprofen (2-(4-(2-methylpropyl)phenyl)propanoic acid) was found to be the least toxic to both THLE-2 and HepG2 cells. wisdomlib.orgscialert.net This relative safety profile is a contributing factor to its widespread use as an over-the-counter nonsteroidal anti-inflammatory drug (NSAID). wisdomlib.orgscialert.net The study highlighted that the aminophenyl group in 3-4APPA is a likely contributor to its enhanced cytotoxicity compared to the other tested compounds. wisdomlib.orgscialert.net

Anticonvulsant Activity of Related Analogues

An original analogue of ameltolide, 4-amino-(2-methyl-4-aminophenyl)benzamide, was synthesized and showed activity in the maximal electroshock seizure test and against tonic seizures induced by bicuculline (B1666979) or 3-mercaptopropionic acid in mice. nih.gov This compound, with an ED50 of 63 micromol/kg after intraperitoneal administration in mice, demonstrated potency comparable to phenytoin (B1677684) and carbamazepine. nih.gov After oral administration to rats, it was as active as carbamazepine. nih.gov The introduction of a second amino group on the substituted phenyl ring appeared to enhance its activity following oral administration. nih.gov

Medicinal Chemistry and Drug Design Applications

2-(4-Aminophenyl)propanoic Acid as a Core Scaffold for Drug Development

The this compound structure serves as a valuable scaffold in drug discovery, providing a foundational framework for the synthesis of a variety of derivatives with therapeutic potential. A molecular scaffold is a core structure to which different functional groups can be attached to create a library of related compounds. The aminophenylpropanoic acid core, with its reactive amino and carboxylic acid groups, allows for diverse chemical modifications, enabling the exploration of a wide chemical space.

While direct research on this compound as a scaffold is specific, studies on closely related structures highlight the potential of this chemical motif. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as promising scaffolds for the development of antimicrobial agents targeting multidrug-resistant bacteria and fungi. mdpi.com These studies demonstrated that modifications to the core structure resulted in compounds with significant, structure-dependent antimicrobial activity. mdpi.com Similarly, a scaffold design approach has been used to identify 4-aminomethylphenylacetic acids as modulators of γ-secretase, an important target in Alzheimer's disease research. nih.gov

The utility of a scaffold-based approach in drug discovery is further emphasized by computational tools like SCAFFOLDGPT, a generative pretrained transformer designed for drug optimization based on molecular scaffolds. arxiv.org This highlights the modern approach of using core structures to design new drugs with improved properties. The this compound scaffold, with its inherent structural features, represents a promising starting point for the development of new therapeutics.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features, or pharmacophores, responsible for the desired therapeutic effect. drugdesign.orggrafiati.com

For derivatives of this compound, SAR studies are instrumental in optimizing their potency and selectivity for a specific biological target. For example, in the development of 2-(4-Methylsulfonylaminophenyl) propanamide derivatives as TRPV1 antagonists, extensive SAR studies were conducted. These studies explored how modifications to the propanamide portion (the "B-region") and the benzyl (B1604629) portion (the "C-region") of the molecule affected its ability to bind to and inhibit the TRPV1 receptor.

Design and Synthesis of Novel Therapeutically Relevant Analogues

The design and synthesis of novel analogues are central to the process of drug discovery and development. Starting from a lead compound or a promising scaffold like this compound, medicinal chemists employ various strategies to create new molecules with improved efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov

The synthesis of analogues often involves multi-step chemical reactions to introduce specific functional groups or to modify the core structure. For example, constrained analogues of 2-amino-4-phosphonobutanoic acid (AP4), a glutamate (B1630785) receptor ligand, were prepared to investigate the biologically active conformation of the parent compound. nih.gov This involved a sequence of reactions including a Horner-Emmons reaction, cycloaddition, and hydrolysis to create cyclopropyl (B3062369) analogues. nih.gov Such constrained analogues provide valuable information about the spatial arrangement of functional groups required for receptor binding.

In another example, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were designed and synthesized as potential anticancer and antimicrobial agents. nih.gov This work demonstrates the strategy of creating hybrid molecules that combine different pharmacophores to achieve dual activity. The synthesis of these complex molecules requires a deep understanding of organic chemistry and the use of modern synthetic techniques. The this compound scaffold, with its modifiable functional groups, is an ideal starting point for such synthetic explorations to generate novel therapeutic candidates.

Role in Nonsteroidal Anti-Inflammatory Drug (NSAID) Research

The phenylpropanoic acid moiety is a well-established pharmacophore in the field of nonsteroidal anti-inflammatory drugs (NSAIDs). The most famous example is ibuprofen (B1674241), which is chemically (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid. The structural similarity of this compound to ibuprofen and other profens makes it a relevant scaffold for research into new anti-inflammatory agents.

NSAIDs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain. The propanoic acid group is a critical feature for the activity of many NSAIDs. Research in this area often focuses on creating derivatives with improved potency, selectivity for the COX-2 isoenzyme (to reduce gastrointestinal side effects), and better pharmacokinetic profiles.

For instance, studies on a new NSAID, S-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, have detailed its absorption, distribution, metabolism, and excretion in various species. nih.gov Such studies are crucial for understanding the in vivo behavior of new drug candidates. Furthermore, research has shown that some NSAIDs, like diclofenac (B195802) and S(+)-ibuprofen, may have central analgesic effects in addition to their peripheral anti-inflammatory action, potentially involving interactions with the N-methyl-D-aspartate (NMDA) receptor. nih.gov The this compound scaffold provides a template for developing new NSAIDs with potentially novel mechanisms of action or improved therapeutic profiles.

Development of Prodrugs and Targeted Delivery Systems

To overcome challenges such as poor solubility, low bioavailability, or lack of target specificity, researchers often employ prodrug and targeted delivery strategies. nih.govnih.govmdpi.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. nih.govnih.gov This approach can be used to improve the physicochemical and pharmacokinetic properties of a drug.

For carboxylic acid-containing drugs like this compound, a common prodrug strategy is to form an ester. This can increase the lipophilicity of the drug, potentially enhancing its absorption. For example, various ester prodrugs of drugs have been synthesized to improve their water solubility or cell permeability. nih.gov

Targeted drug delivery systems aim to deliver a therapeutic agent specifically to the site of action, thereby increasing efficacy and reducing off-target side effects. nih.govmdpi.com This can be achieved by attaching the drug to a targeting moiety, such as a peptide or an antibody, that recognizes a specific receptor or antigen on the target cells. nih.govmdpi.comfrontiersin.org Nanoparticles are often used as carriers in these systems to encapsulate the drug and protect it until it reaches the target site. nih.govmdpi.com While specific prodrugs or targeted delivery systems for this compound are not extensively documented in the literature, the principles and strategies are well-established and could be applied to develop more effective therapies based on this scaffold.

Analytical and Spectroscopic Characterization

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of chemical compounds and for separating mixtures. For a compound like 2-(4-Aminophenyl)propanoic acid, both high-performance liquid chromatography (HPLC) and chiral HPLC would be critical analytical tools.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be the most common approach. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer would be a critical parameter to control the ionization state of both the amino and carboxylic acid functional groups, thereby influencing the retention time and peak shape. Detection would likely be performed using a UV detector, leveraging the aromatic ring in the molecule which should provide a strong chromophore. While some commercial suppliers indicate a purity of greater than 95% by HPLC, the specific conditions of these analyses are not publicly detailed. lgcstandards.com

Chiral HPLC for Enantiomeric Purity

As this compound possesses a chiral center at the second carbon of the propanoic acid chain, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, particularly in pharmaceutical contexts where different enantiomers can exhibit distinct biological activities. Chiral HPLC is the standard method for determining enantiomeric purity. This is typically achieved using a chiral stationary phase (CSP). For compounds in the "profen" family, which are structurally related to this compound, various polysaccharide-based chiral stationary phases have been used successfully. The mobile phase would likely be a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, often with a small amount of an acidic or basic modifier to improve peak shape and resolution. To date, no specific chiral HPLC method for the enantiomeric separation of this compound has been described in the accessible scientific literature.

Mass Spectrometry for Molecular Identification and Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₁₁NO₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement is a key component in confirming the identity of the synthesized compound. While the accurate mass is listed on some supplier websites, the experimental HRMS data and fragmentation patterns are not available in the literature. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

1H NMR Spectroscopy

Proton (¹H) NMR spectroscopy would provide a definitive confirmation of the structure of this compound by showing the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure, the following characteristic signals would be expected in a ¹H NMR spectrum:

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the protons on the phenylene ring. The protons ortho to the amino group would likely appear at a lower chemical shift than the protons meta to the amino group due to the electron-donating nature of the amine.

Methine Proton (-CH): A quartet in the aliphatic region, resulting from the coupling with the three protons of the adjacent methyl group.

Methyl Protons (-CH₃): A doublet in the upfield region, caused by coupling to the single methine proton.

Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (often > δ 10 ppm), which is also dependent on solvent and concentration.

While spectra for structurally similar compounds are available, a published and assigned ¹H NMR spectrum for this compound could not be located.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical tool that provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal, or resonance, in the ¹³C NMR spectrum. The chemical shift (δ), measured in parts per million (ppm), of each signal is indicative of the electronic environment of the carbon atom.

For this compound, one would expect to observe distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts can be predicted based on the functional groups attached to each carbon. The carbon of the carboxylic acid group (-COOH) would appear at the most downfield region (typically 170-185 ppm) due to the strong deshielding effect of the two oxygen atoms. The carbons of the aromatic ring would resonate in the range of 110-150 ppm. The two aromatic carbons bonded to the amino group and the propanoic acid substituent would have distinct chemical shifts from the other four aromatic carbons. The chiral carbon atom (C2 of the propanoic acid moiety) and the methyl group carbon would also exhibit characteristic signals.

A detailed analysis of the ¹³C NMR spectrum would allow for the unambiguous assignment of each carbon atom in the this compound molecule.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic acid (-COOH) | 175-180 |

| Aromatic C-NH₂ | 145-150 |

| Aromatic C-CH | 130-135 |

| Aromatic CH | 128-130 |

| Aromatic CH | 115-120 |

| Methine (-CH) | 40-50 |

| Methyl (-CH₃) | 15-20 |

Note: These are predicted values and actual experimental values may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), causing the bonds within the molecule to vibrate.

The IR spectrum of this compound would be expected to show several characteristic absorption bands corresponding to its functional groups:

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H bond in the carboxylic acid group. The broadness is due to hydrogen bonding.

N-H stretch: The primary amine (-NH₂) group will typically show two sharp peaks in the range of 3300-3500 cm⁻¹.

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group (C=O) of the carboxylic acid.

C-N stretch: The C-N bond of the aromatic amine will show an absorption in the region of 1250-1350 cm⁻¹.

Aromatic C=C stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds in the aromatic ring.

Aromatic C-H bends: Out-of-plane bending vibrations for the substituted benzene (B151609) ring would appear in the fingerprint region (below 1000 cm⁻¹).

The presence and position of these bands in an IR spectrum can confirm the presence of the carboxylic acid, primary amine, and substituted phenyl groups in the molecule.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amine | N-H stretch | 3300-3500 (two sharp peaks) |

| Carbonyl | C=O stretch | 1700-1725 (strong, sharp) |

| Aromatic Ring | C=C stretch | 1450-1600 (multiple sharp peaks) |

| Aromatic Amine | C-N stretch | 1250-1350 |

Optical Rotation Measurements for Chiral Compounds

This compound is a chiral compound because the carbon atom at the second position of the propanoic acid chain is a stereocenter, bonded to four different groups: a hydrogen atom, a methyl group, a carboxylic acid group, and a 4-aminophenyl group. As a result, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

Enantiomers have identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light. This property is known as optical activity and is measured using a polarimeter. labcompare.com When plane-polarized light is passed through a solution of a pure enantiomer, the plane of polarization is rotated. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted by (+) or d), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted by (-) or l) by an equal magnitude. chemicalbook.comsigmaaldrich.com

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation at a specific wavelength (usually the sodium D-line, 589 nm), temperature, concentration, and path length. chemicalbook.com A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive because the rotations of the individual enantiomers cancel each other out. sigmaaldrich.com

The measurement of the specific rotation of a sample of this compound can determine if it is a pure enantiomer or a mixture and can be used to establish its enantiomeric purity. The sign of the rotation (+ or -) would distinguish between the two enantiomers, although it does not directly correlate to the absolute configuration (R or S) of the stereocenter.

Computational Studies and Mechanistic Insights

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are pivotal in understanding how a ligand, such as 2-(4-Aminophenyl)propanoic acid, might interact with biological targets. Given its structural resemblance to profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs), a primary putative target for this compound is the cyclooxygenase (COX) enzyme. researchgate.netmdpi.com

Docking studies computationally place a ligand into the binding site of a protein to predict its binding affinity and orientation. For profen analogs, these studies are routinely used to investigate their interactions with COX-1 and COX-2 enzymes. The binding of these inhibitors is often characterized by the insertion of the aryl group into a hydrophobic channel of the enzyme and the interaction of the carboxylic acid moiety with key amino acid residues. nih.gov For instance, the carboxylate group of many NSAIDs is known to form a salt bridge with Arg120 at the entrance of the COX active site. nih.gov However, alternative binding modes have also been identified where the carboxylate interacts with other residues like Tyr-385 and Ser-530. nih.gov

In the case of this compound, docking simulations would be employed to predict its binding mode within the COX active site. The aminophenyl group would likely occupy a hydrophobic pocket, while the propanoic acid side chain would be positioned to interact with polar residues. The predicted binding energy from such studies provides a quantitative estimate of the binding affinity.

Table 1: Key Amino Acid Residues in COX Enzymes Interacting with Profen-like Inhibitors

| Residue | Location in COX Enzyme | Type of Interaction |

| Arg120 | Entrance to the active site | Ionic interaction with carboxylate group |

| Tyr385 | Active site | Hydrogen bonding with carboxylate group |

| Ser530 | Active site | Hydrogen bonding with carboxylate group |

| Val349 | Hydrophobic side pocket (COX-2) | Hydrophobic interactions |

| Arg513 | Top of the active site | Polar interactions |

This table is generated based on known interactions of profen analogs with COX enzymes and represents a hypothetical model for this compound.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. researchgate.netethernet.edu.etacs.org These calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. mdpi.comscience.gov

For this compound, DFT calculations could reveal the most stable conformation of the molecule and the distribution of charges. The HOMO and LUMO energies are particularly important as they relate to the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. The electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions, including those with a biological target. The nitrogen atom of the amino group and the oxygen atoms of the carboxylic acid would be expected to be electron-rich regions, while the aromatic ring and the aliphatic chain would be more neutral or slightly electron-poor.

While specific DFT calculations for this compound are not widely reported, studies on similar molecules like ibuprofen (B1674241) and other amino acids provide a framework for what could be expected. researchgate.netethernet.edu.etacs.orgresearchgate.netscience.govmlsu.ac.inresearchgate.net

Table 2: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates potential for electron donation |

| LUMO Energy | Relatively low | Indicates potential for electron acceptance |

| HOMO-LUMO Gap | Moderate | Suggests moderate chemical reactivity |

| Electrostatic Potential | Negative potential around amino and carboxyl groups | Indicates sites for electrophilic attack or hydrogen bonding |

This table is a hypothetical representation based on the general electronic properties of similar aromatic amino acids and profen analogs.

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This includes identifying transition states, intermediates, and calculating activation energies.

The synthesis of this compound can be achieved through various synthetic routes. For instance, a common method for synthesizing profens involves the carbonylation of a corresponding benzylic alcohol or halide. A computational study of such a reaction would involve modeling the reactants, catalysts (often a palladium complex), and intermediates to determine the most energetically favorable pathway. The calculations would provide insights into the bond-forming and bond-breaking steps, the role of the catalyst, and the factors influencing the reaction's stereoselectivity, which is crucial for profens as the (S)-enantiomer is typically the more active form.

Furthermore, computational studies can shed light on the mechanism of action of this compound as a potential COX inhibitor. Advanced techniques like metadynamics can simulate the entire process of the drug unbinding from the enzyme, revealing the energetic barriers and key interactions along the dissociation pathway. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is highly dependent on its ADME properties. In silico tools have become a mainstay in early-stage drug discovery for predicting these properties, thereby reducing the likelihood of late-stage failures.

For this compound, various computational models can predict its ADME profile. These predictions are typically based on the molecule's structural and physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors. For example, Lipinski's rule of five is a commonly used guideline to assess drug-likeness.

Table 3: Predicted ADME Properties of this compound using In Silico Models

| ADME Property | Predicted Characteristic | Implication for Drug Development |

| Absorption | ||

| Oral Bioavailability | Likely good | Suitable for oral administration |

| Intestinal Absorption | High | Efficiently absorbed from the gut |

| Caco-2 Permeability | Moderate to high | Good potential for crossing intestinal barrier |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action |

| Blood-Brain Barrier Permeation | Low | Reduced potential for central nervous system side effects |

| Metabolism | ||

| Cytochrome P450 Inhibition | Potential for inhibition of certain isozymes | Possibility of drug-drug interactions |

| Excretion | ||

| Renal Excretion | Likely a major route | Clearance through the kidneys |

This table presents hypothetical ADME predictions for this compound based on the known properties of similar profen and amino acid-containing compounds. researchgate.net

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through either structure-based or ligand-based approaches.

In a structure-based virtual screening campaign for novel COX inhibitors, a library of compounds would be docked into the active site of the COX enzyme. Compounds with high predicted binding affinities would then be selected for experimental testing.

Ligand-based drug design, on the other hand, utilizes the knowledge of known active compounds to identify new ones. Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach. A QSAR model for COX inhibitors would be built by correlating the biological activity of a set of known inhibitors with their physicochemical or structural properties. This model could then be used to predict the activity of new, untested compounds, including derivatives of this compound. By analyzing the QSAR model, one can identify the key molecular features that contribute to high activity, guiding the design of more potent analogs. For profens, QSAR studies have highlighted the importance of the α-methyl group for activity.

Metabolic Studies and Pharmacokinetic Considerations

Biotransformation Pathways of 2-(4-Aminophenyl)propanoic Acid and Analogues

The biotransformation of this compound and its analogues, such as the widely studied non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), involves several key metabolic pathways. These pathways primarily aim to convert the lipophilic compounds into more water-soluble metabolites for easier excretion. The main routes of metabolism are oxidation (Phase I) and glucuronic acid conjugation (Phase II). nih.govdrugbank.com

For profen analogues like ibuprofen, oxidative metabolism is a primary route of elimination, occurring mainly in the liver. nih.gov The primary metabolites are typically hydroxylated and carboxylated derivatives. drugbank.comnih.gov For instance, ibuprofen is metabolized by oxidation of its isobutyl side chain to form hydroxy and carboxy metabolites. nih.govpharmgkb.org The major metabolites found in urine are carboxy-ibuprofen and 2-hydroxy-ibuprofen. nih.gov These oxidative reactions are followed by a Phase II conjugation step. drugbank.com

Another significant biotransformation pathway for profen drugs is the chiral inversion of the R-enantiomer to the pharmacologically more active S-enantiomer. drugbank.comnih.gov For ibuprofen, it is estimated that 50-65% of the R-ibuprofen undergoes this inversion via an acyl-CoA thioester intermediate. nih.govpharmgkb.org This process can occur in the gut and the liver. pharmgkb.org

The final step in the biotransformation is often conjugation, where the parent drug or its Phase I metabolites are linked to an endogenous molecule like glucuronic acid, forming acyl glucuronides. nih.govnih.gov These conjugates are then primarily excreted in the urine. nih.gov

Formation and Reactivity of Metabolites (e.g., Acyl Glucuronides)

Drugs containing a carboxylic acid group, such as this compound and its analogues, can be metabolized to form 1-β-O-acyl-glucuronides (AGs). exlibrisgroup.com While glucuronidation is typically a detoxification pathway, acyl glucuronides are a unique class of metabolites known for their chemical reactivity and potential instability. nih.govnih.gov

Formation: Acyl glucuronides are formed during Phase II metabolism, where the carboxylic acid moiety of the drug is conjugated with glucuronic acid. drugbank.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). pharmgkb.org In the case of ibuprofen, both the parent drug and its oxidative metabolites can undergo glucuronidation. nih.gov

Reactivity and Instability: Acyl glucuronides are labile and can undergo several spontaneous reactions in aqueous environments, including:

Hydrolysis: The ester linkage can be cleaved, reverting the metabolite back to the parent drug (aglycone). exlibrisgroup.comnih.gov

Acyl Migration: The acyl group can migrate from the 1-β-O position to other hydroxyl groups on the glucuronic acid ring, forming various positional isomers (e.g., 2-O, 3-O, and 4-O-acyl isomers). exlibrisgroup.com This intramolecular transacylation is a significant contributor to the instability of these metabolites. mdpi.com

Anomerization: The α-anomer can be formed from the β-anomer. exlibrisgroup.com

This reactivity can lead to the covalent binding of the acyl glucuronide to macromolecules such as plasma and tissue proteins. nih.govnih.gov The formation of these protein adducts is thought to be a potential mechanism for certain toxicities associated with drugs that form acyl glucuronides, as it can alter the function of the modified proteins or trigger immune responses. nih.govnih.gov Studies with ibuprofen have shown that its acyl glucuronide can form covalent adducts with plasma proteins, although the levels are relatively low compared to other NSAIDs, likely due to the greater stability of ibuprofen glucuronide. nih.gov

Enzyme Systems Involved in Metabolism (e.g., UDP-glucuronosyltransferases)

The metabolism of this compound and its analogues is facilitated by two main groups of enzyme systems: Cytochrome P450 (CYP) enzymes for Phase I oxidation and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation.

Phase I: Cytochrome P450 (CYP) System The oxidative metabolism of profens is primarily carried out by CYP enzymes in the liver. pharmgkb.org

CYP2C9 is the major enzyme responsible for the hydroxylation of ibuprofen and its analogues. drugbank.comnih.govpharmgkb.org

CYP2C8 also plays a role in the disposition of these drugs. nih.govpharmgkb.orgnih.gov There are differences in the metabolic routes for the different enantiomers; S-ibuprofen metabolism is predominantly via CYP2C9, while R-ibuprofen is metabolized more by CYP2C8. pharmgkb.org Other CYPs, such as CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6, may be involved in hydroxylation, particularly at high substrate concentrations. pharmgkb.org

Phase II: UDP-glucuronosyltransferase (UGT) System UGTs are a superfamily of enzymes that catalyze the glucuronidation of various substrates, including drugs and their metabolites. nih.govnih.gov This process is crucial for detoxification and elimination. nih.gov

Several UGT isoforms are involved in the glucuronidation of profens like ibuprofen, including UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7 . pharmgkb.org

UGT2B7 is a key enzyme in the formation of the acyl glucuronide of ibuprofen. xenotech.com

UGT1A10 , which is primarily expressed in the gut, can also contribute to the formation of ibuprofen-acyl glucuronide. nih.gov

The table below summarizes the primary enzyme systems involved.

| Metabolic Phase | Enzyme Superfamily | Key Isoforms for Profen Analogues | Primary Function |

| Phase I | Cytochrome P450 (CYP) | CYP2C9, CYP2C8 | Oxidation (Hydroxylation, Carboxylation) |

| Phase II | UDP-glucuronosyltransferase (UGT) | UGT2B7, UGT1A9, UGT1A3, etc. | Glucuronidation (Acyl Glucuronide Formation) |

Intrinsic Degradation Kinetics and Stability in Biological Media

The stability of this compound analogues and their metabolites, particularly acyl glucuronides, is a critical factor in their pharmacokinetic profile. These metabolites are known to be unstable in biological media, undergoing degradation through hydrolysis and acyl migration. exlibrisgroup.com

Studies on ibuprofen and its analogues have provided insights into these degradation kinetics. The degradation rates of acyl glucuronides are influenced by factors such as pH, temperature, and the specific chemical structure of the aglycone (the parent drug). nih.gov

The table below presents the half-lives of various drug acyl glucuronides, illustrating the range of stability.

| Drug | Half-life of Acyl Glucuronide (hours) |

| Ibufenac | 0.26 |

| Ibuprofen | 7.3 |

| Naproxen | 16.5 |

| Diclofenac (B195802) | 1.4 |

| Ketoprofen | 1.3 |

| Data sourced from in vitro stability studies. xenotech.com |

The degradation kinetics of the parent compounds can also be influenced by microbial activity in environmental or biological systems. For instance, studies on herbicides with similar propanoic acid structures have shown that microbial consortia can selectively degrade specific enantiomers. researchgate.net The degradation of xenobiotics like propanil (B472794) and its metabolite 3,4-dichloroaniline (B118046) is dependent on the concentrations of both the parent compound and the metabolite. nih.gov

Gastric Safety Profiles of Analogues

Analogues of this compound, particularly NSAIDs like ibuprofen, are widely used for their anti-inflammatory and analgesic properties. However, their use can be associated with gastrointestinal (GI) side effects. nih.gov Non-selective NSAIDs inhibit both COX-1 and COX-2 enzymes. drugbank.com The inhibition of COX-1, which is involved in protecting the stomach lining, is believed to be the primary cause of GI adverse events. drugbank.comyoutube.com

Among the various NSAIDs, ibuprofen is consistently considered to have one of the more favorable GI tolerability profiles. nih.govnih.gov The risk of serious GI events, such as ulcers or bleeding, is generally low, particularly at over-the-counter (OTC) doses and with short-term use. nih.govnih.gov The incidence of GI adverse events with ibuprofen at these doses has been shown to be comparable to that of paracetamol. nih.gov

The risk of GI side effects is often dependent on the dose and duration of use. nih.gov Higher doses and long-term treatment for chronic conditions increase the risk of adverse events. nih.gov The specific properties of the NSAID also play a role. For example, naproxen, which is longer-acting than ibuprofen, is associated with a higher likelihood of GI side effects. drugs.com

Attempts to improve the gastric safety of profen analogues have included synthesizing derivatives with lower membrane permeabilization activity, as this has been linked to a reduction in the formation of gastric lesions. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Findings

Academic research directly focused on 2-(4-Aminophenyl)propanoic acid is notably limited. The available literature primarily characterizes its basic chemical and physical properties. It is recognized as a derivative of phenylalanine, an alpha-amino acid, but with the amino group positioned on the phenyl ring rather than adjacent to the carboxyl group. sigmaaldrich.com

The primary academic findings are centered on its identity as a chemical intermediate and a building block in organic synthesis. Its structure, featuring a reactive amino group and a carboxylic acid function, makes it a candidate for the synthesis of more complex molecules. Studies on related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have shown significant biological activities, including antimicrobial and anticancer properties. mdpi.comresearchgate.netnih.govmdpi.comnih.gov However, it is crucial to note that these findings are not directly attributable to this compound itself but rather to molecules synthesized from similar precursors.

Remaining Research Gaps and Challenges

The most significant research gap concerning this compound is the near absence of studies investigating its intrinsic biological activity. While its derivatives have been explored, the parent compound's potential therapeutic or other functional properties remain largely unexamined.

Key challenges and unanswered questions include:

Biological Screening: There is a lack of comprehensive screening of this compound for any pharmacological effects.

Metabolic Fate: Understanding how this compound is metabolized in biological systems is a critical and unaddressed area.

Optimization of Synthesis: While it can be synthesized, research into optimizing synthetic routes for higher yield and purity is not extensively documented in publicly available literature.

The limited available data on this compound is a primary challenge, hindering a full assessment of its potential.

Emerging Trends and Future Perspectives in the Field

The broader field of non-canonical amino acids (ncAAs) in drug discovery is experiencing significant growth. nih.gov These unique building blocks are increasingly incorporated into peptides and other molecules to enhance their therapeutic properties, such as stability and binding affinity. nih.gov

Future perspectives for this compound are intrinsically linked to these emerging trends:

Incorporation into Peptides: As a non-canonical amino acid, it could be used in peptide synthesis to create novel peptides with potentially enhanced biological activities. The position of the amino group on the phenyl ring offers a unique structural motif compared to canonical amino acids.

Scaffold for Drug Discovery: The core structure of this compound can serve as a scaffold for the development of new small-molecule libraries. Research on derivatives of similar phenylpropanoic acids has demonstrated the potential of this chemical class to yield potent GPR40 agonists for type 2 diabetes and compounds with anticancer and antioxidant properties. mdpi.comnih.gov

Late-Stage Functionalization: The amino group on the phenyl ring provides a handle for late-stage functionalization, a powerful strategy in medicinal chemistry to rapidly generate diverse analogs of a lead compound. nih.gov

Potential for Novel Therapeutic and Research Applications

While speculative due to the lack of direct research, the potential applications of this compound can be extrapolated from studies on closely related compounds.

Table 1: Potential Research and Therapeutic Applications

| Potential Application Area | Rationale Based on Related Compounds | Specific Research Direction for this compound |

| Antimicrobial Drug Development | Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown potent activity against multidrug-resistant bacteria and fungi. researchgate.netnih.govmdpi.comnih.gov | Synthesis and screening of a library of amides and other derivatives of this compound against a panel of pathogenic microbes. |

| Anticancer Agent Discovery | Phenylpropanoic acid derivatives have been identified as having anticancer properties, with some showing activity against lung cancer cells. mdpi.commdpi.comktu.edu | Investigation of the cytotoxic effects of this compound and its derivatives on various cancer cell lines. |

| Metabolic Disease Therapeutics | Phenylpropanoic acid derivatives have been developed as potent G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes. nih.gov | Exploration of the potential for this compound derivatives to modulate metabolic targets. |

| Material Science | The bifunctional nature of the molecule (amino and carboxyl groups) could allow for its use as a monomer in the synthesis of novel polymers. | Investigation into the polymerization of this compound to create new materials with unique properties. |

Q & A

Basic: How is 2-(4-Aminophenyl)propanoic acid synthesized, and what are the critical parameters for optimizing yield and purity?

Answer: The synthesis typically involves Friedel-Crafts alkylation, where a propanoic acid derivative is reacted with a substituted benzene ring. Key parameters include catalyst selection (e.g., AlCl₃ as a Lewis acid), reaction temperature (controlled to avoid side reactions), and purification methods such as continuous flow reactors or recrystallization to enhance purity . Optimizing stoichiometry and reaction time is critical to minimize byproducts like regioisomers or over-alkylated derivatives.

Advanced: What strategies are effective in resolving E/Z isomerism during the synthesis of hydrazono derivatives of this compound?

Answer: E/Z isomer separation can be achieved via reverse-phase high-performance liquid chromatography (RP-HPLC), leveraging differences in polarity. Additionally, NMR spectroscopy (e.g., NOESY for spatial configuration analysis) and HRMS for mass confirmation are critical. For example, reports 60–70% yields for Z-isomers using brominated ketone precursors, highlighting the role of precursor electronic effects on isomer distribution .

Basic: What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Identifies substituent positions on the aromatic ring and confirms the carboxylic acid moiety (e.g., δ ~12 ppm for -COOH).

- HRMS : Validates molecular mass and fragmentation patterns.

- FT-IR : Confirms functional groups (e.g., -NH₂ stretching at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced: How does the substitution pattern on the phenyl ring influence the compound's reactivity in nucleophilic acyl substitution reactions?

Answer: Electron-donating groups (e.g., -NH₂) activate the phenyl ring, increasing electrophilicity at the carbonyl carbon and enhancing nucleophilic attack. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity. notes that 4-substituted derivatives exhibit distinct regioselectivity in Friedel-Crafts reactions due to steric and electronic effects .

Data Contradiction: How should researchers address discrepancies in reported biological activities of derivatives across different studies?

Answer: Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or purity levels. To resolve this:

- Replicate studies using standardized protocols (e.g., OECD guidelines).

- Validate compound purity via HPLC and elemental analysis.

- Perform dose-response curves to assess potency thresholds. highlights inconsistencies in anti-inflammatory activity linked to impurity profiles .

Advanced: What computational methods are employed to predict interactions between this compound derivatives and eukaryotic initiation factors?

Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to eIF4E/eIF4G protein interfaces. ’s thiazol-2-yl hydrazono derivatives were designed using in silico screening to target these interactions, with validation via surface plasmon resonance (SPR) .

Basic: What are the common impurities encountered in the synthesis of this compound, and how are they controlled?

Answer: Common impurities include regioisomers (e.g., 3-(4-Aminophenyl)propanoic acid), residual catalysts (e.g., Al³⁺), and unreacted intermediates. Purification strategies involve:

- Chromatography : Flash column chromatography for isomer separation.